molecular formula C5H11BrO2 B085933 1-Bromo-2,2-dimethoxypropane CAS No. 126-38-5

1-Bromo-2,2-dimethoxypropane

Cat. No.: B085933
CAS No.: 126-38-5
M. Wt: 183.04 g/mol
InChI Key: SGTITUFGCGGICE-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethoxypropane (CAS: 126-38-5) is a brominated ether with the molecular formula C₅H₁₁BrO₂ and a molecular weight of 183.044 g/mol. It is synthesized by reacting bromoacetone with trimethyl orthoformate and methanol in the presence of sulfuric acid, followed by purification via distillation . Key physical properties include a boiling point of 83–87°C at 80 mmHg (156°C at 760 mmHg), density of 1.354 g/mL, and refractive index of 1.447 . The compound is moisture-sensitive and requires storage below 0°C to prevent decomposition .

Its primary application lies in organic synthesis, serving as a precursor for reactive intermediates like 2-methoxyallyl bromide (via pyrolysis) and in the preparation of bicyclo[1.1.1]pentyl boronates through intramolecular coupling . It is also used to synthesize α-acetonyl ketones, which cyclize to form 3,4-disubstituted cyclopentenones .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Bromo-2,2-dimethoxypropane can be synthesized through a two-step process :

  • Bromination Reaction:

      Reactants: Acetone and bromine.

      Solvent: Dichloromethane.

      Conditions: The reaction is carried out at a temperature of 65-75°C for 11-13 hours.

      Product: 1-Bromoacetone.

  • Protection Reaction:

      Reactants: 1-Bromoacetone, methanol, trimethyl orthoformate, and concentrated hydrochloric acid.

      Conditions: The reaction is conducted for 2-3 hours.

      Product: this compound.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but may involve optimization for higher yields and purity. The use of hazardous reagents like phosphorus tribromide and concentrated sulfuric acid is minimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions:

1-Bromo-2,2-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Conditions: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products:

Scientific Research Applications

1-Bromo-2,2-dimethoxypropane (CAS No. 126-38-5) is a versatile compound with various applications in scientific research and industrial processes. This article explores its applications, particularly in organic synthesis and as a reagent in chemical reactions, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to introduce the bromo group into other molecules, facilitating nucleophilic substitutions.

Example Case Study:
In a study focused on synthesizing complex organic molecules, researchers utilized this compound to create a series of substituted propanes through nucleophilic attack by various nucleophiles, demonstrating its utility as a brominating agent in organic synthesis .

Reagent in Chemical Reactions

The compound is often employed as a reagent in reactions involving the formation of ethers and other functional groups. Its ability to act as a source of bromine makes it valuable in halogenation processes.

Example Application:
In a laboratory setting, this compound was used to synthesize ethers through the Williamson ether synthesis method. The reaction involved treating the compound with an alkoxide ion, resulting in the formation of ethers with high yields .

Cell Biology Applications

Recent studies have indicated potential applications of this compound in cell biology, particularly in cell culture systems where it can be used to modify cellular membranes or as a precursor for further biochemical modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)

  • Molecular Formula : C₅H₁₁Br
  • Molecular Weight : 151.04 g/mol
  • CAS : 630-17-1
  • Structure : (CH₃)₃CCH₂Br
  • Reactivity : Exhibits low SN2 reactivity due to steric hindrance from the bulky neopentyl group .
  • Applications : Used in reactions requiring hindered alkyl halides, such as forming quaternary carbon centers.
  • Comparison : Unlike 1-bromo-2,2-dimethoxypropane, neopentyl bromide lacks electron-donating methoxy groups, making it less polar and unsuitable as a precursor for allylic bromides.

1,3-Dibromo-2,2-dimethoxypropane

  • Molecular Formula : C₅H₁₀Br₂O₂
  • CAS : 22094-18-4
  • Structure : BrCH₂C(OCH₃)₂CH₂Br
  • Reactivity : The presence of two bromine atoms enhances its reactivity in cross-coupling reactions.
  • Applications : Used in synthesizing functionalized bicyclic compounds, particularly boronates .
  • Comparison: While structurally similar, the additional bromine increases its utility in forming bridged structures compared to the mono-brominated analog.

2-Methoxyallyl Bromide (3-Bromo-2-methoxy-1-propene)

  • Molecular Formula : C₄H₇BrO
  • Structure : CH₂=C(Br)OCH₃
  • Reactivity : Highly reactive as an alkylating agent due to the allylic bromide moiety.
  • Applications: Effective in monoalkylating acids, nitriles, and amines (44–96% yields) .
  • Comparison : Generated via pyrolysis of this compound, this compound is more electrophilic and directly participates in alkylation without requiring further activation .

Other Brominated Compounds

  • 1-Bromo-3-chloropropane (CAS: 109-70-6) : A linear haloalkane with higher SN2 reactivity due to minimal steric hindrance.
  • 1-Bromo-2,4-dinitrobenzene : An aromatic bromide used as a molluscicide, differing significantly in reactivity and applications .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₅H₁₁BrO₂ 183.04 83–87 (80 mmHg) Precursor for allylic bromides , bicyclic compounds
Neopentyl bromide C₅H₁₁Br 151.04 ~130 (760 mmHg)* Hindered SN2 reactions
2-Methoxyallyl bromide C₄H₇BrO 151.02 Not reported Alkylation agent
1,3-Dibromo-2,2-dimethoxypropane C₅H₁₀Br₂O₂ 289.94 Not reported Bicyclic boronates

*Estimated based on analogous haloalkanes.

Table 2: Reactivity Comparison in SN2 Reactions

Compound Reactivity (SN2) Reason
This compound Moderate Steric hindrance from methoxy groups
Neopentyl bromide Low High steric hindrance
1-Bromo-3-chloropropane High Linear structure, minimal hindrance

Research Findings

  • Pyrolysis Efficiency : Heating this compound with diisopropylethylammonium tosylate yields 65% 2-methoxyallyl bromide, enabling efficient alkylation of diverse substrates .
  • Bicyclic Synthesis : Intramolecular coupling of 1,3-dibromo-2,2-dimethoxypropane derivatives produces functionalized bicyclo[1.1.1]pentyl boronates, valuable in medicinal chemistry .
  • Stability : this compound polymerizes if stored above 0°C, necessitating cold storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-2,2-dimethoxypropane, and how do reaction conditions influence yield?

  • Methodological Answer : A high-yield synthesis involves ketalization of bromoacetone with trimethyl orthoformate in methanol catalyzed by sulfuric acid. After neutralization with sodium carbonate, the product is isolated via vacuum distillation, achieving >80% yield. Critical factors include stoichiometric control of bromoacetone and trimethyl orthoformate (1:1 molar ratio) and rapid neutralization to prevent side reactions. The reaction must exclude moisture to avoid hydrolysis of the ketal intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for a singlet at δ 3.16 ppm (6H, methoxy groups) and a singlet at δ 3.26 ppm (2H, CH₂Br) .
  • IR Spectroscopy : Peaks at 1219 cm⁻¹ (C-Br stretch) and 1110–1049 cm⁻¹ (C-O-C stretches of the ketal group) confirm functional groups .
  • Mass Spectrometry : Absence of a molecular ion (M⁺) due to fragmentation; key fragments include m/z 153/151 (loss of methoxy groups) and m/z 89 (base peak, likely from further decomposition) .

Advanced Research Questions

Q. How does the pyrolytic cracking of this compound generate 2-methoxyallyl bromide, and what catalytic strategies optimize this transformation?

  • Methodological Answer : Heating this compound with diisopropylethylammonium p-toluenesulfonate (0.016 equiv) at 150–190°C eliminates methanol, yielding a mixture of 2-methoxyallyl bromide (65%), 1-bromo-2-methoxy-1-propene (21%), and residual starting material. The ammonium salt acts as a Brønsted acid catalyst, facilitating cleavage of the methoxy groups. To minimize polymerization of the allyl bromide, reaction time should not exceed 90 minutes, and the product must be stored below 0°C .

Q. What experimental precautions are critical when handling this compound in highly exothermic reactions (e.g., iodide substitution)?

  • Methodological Answer : Substitution with sodium iodide in methyl formate can lead to explosive decomposition if concentrated at 25°C. Instead, prepare 2-methoxyallyl iodide in situ by reacting 2-methoxyallyl bromide with anhydrous lithium iodide in THF. This avoids isolating unstable intermediates and ensures controlled reactivity. Temperature monitoring and incremental reagent addition are essential to mitigate runaway exotherms .

Q. How can computational chemistry models predict the physicochemical behavior of this compound in novel reaction systems?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model:

  • Molar Refractivity (36.40) : Predicts polarizability and solvent interactions.
  • Surface Tension (28.8 dyne/cm) : Informs solubility and miscibility in biphasic systems.
  • Topological Polar Surface Area (18.5 Ų) : Guides solvent selection for nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported yields for this compound synthesis across literature sources?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 1,1-dibromoacetone in bromoacetone) or variations in acid catalyst concentration. Validate purity via GC-MS or HPLC before synthesis. Reproduce protocols with strict anhydrous conditions and compare against controlled benchmarks (e.g., neutralization efficiency with triethylamine vs. sodium carbonate) .

Properties

IUPAC Name

1-bromo-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTITUFGCGGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155036
Record name 1-Bromo-2,2-dimethoxypropane
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-38-5
Record name 1-Bromo-2,2-dimethoxypropane
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Record name 1-Bromo-2,2-dimethoxypropane
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Record name 1-Bromo-2,2-dimethoxypropane
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Record name 1-bromo-2,2-dimethoxypropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Bromo-2,2-dimethoxypropane
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1-Bromo-2,2-dimethoxypropane
1-Bromo-2,2-dimethoxypropane
1-Bromo-2,2-dimethoxypropane
1-Bromo-2,2-dimethoxypropane

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